1-(4-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl)phenyl)ethanone
Description
This compound features a pyrazolo[5,1-b][1,3]oxazine core fused with a piperazine ring via a carbonyl group, linked to a phenyl-ethanone moiety. Its structural complexity combines heterocyclic and aromatic elements, making it a candidate for diverse pharmacological applications. Notably, derivatives of pyrazolo-oxazine have been explored for anti-inflammatory, antimicrobial, and CNS-related activities .
Properties
IUPAC Name |
1-[4-[4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-14(24)15-3-5-16(6-4-15)21-8-10-22(11-9-21)19(25)17-13-18-23(20-17)7-2-12-26-18/h3-6,13H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPJBCLUBLCKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NN4CCCOC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of pyrazolo[5,1-b][1,3]oxazines, which have been reported to exhibit a wide range of biological activities. .
Biochemical Pathways
Pyrazolo[5,1-b][1,3]oxazine derivatives have been reported to exhibit various biological activities, suggesting that they may interact with multiple pathways
Result of Action
Based on the reported biological activities of related pyrazolo[5,1-b][1,3]oxazine derivatives, it may have potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, or kinase inhibitory effects.
Biological Activity
The compound 1-(4-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl)phenyl)ethanone is a member of the pyrazolo[5,1-b][1,3]oxazine class, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. The structure includes a pyrazolo[5,1-b][1,3]oxazine core linked to a piperazine moiety and an ethanone group. The general structure can be represented as follows:
Where , , , and represent the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[5,1-b][1,3]oxazine derivatives. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity.
Table 1: Cytotoxicity against Cancer Cell Lines
The above table summarizes the half-maximal inhibitory concentration (IC50) values for various human cancer cell lines. Notably, the compound exhibits lower IC50 values compared to standard chemotherapeutic agents like 5-fluorouracil.
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of DNA Topoisomerases : Similar compounds have shown interference with DNA topoisomerase I and II activities, leading to DNA damage and apoptosis in cancer cells .
- Induction of Apoptosis : Studies indicate that treatment with this compound triggers apoptotic pathways in cancer cells through caspase activation and mitochondrial dysfunction .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase in several cancer cell lines, contributing to its antiproliferative effects .
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound in vivo. For instance:
- Study on Hepatocellular Carcinoma : In a recent study involving animal models with induced hepatocellular carcinoma, administration of the compound resulted in a significant reduction in tumor size compared to control groups treated with saline .
- Combination Therapy : Preliminary results from combination therapy trials with established chemotherapeutics suggest enhanced efficacy when paired with other agents such as doxorubicin or cisplatin .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazolo compounds exhibit promising antimicrobial properties. For instance, studies have shown that similar compounds demonstrate significant activity against various bacterial and fungal strains. The structural components of 1-(4-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl)phenyl)ethanone suggest it could be evaluated for similar antimicrobial efficacy .
Anticancer Potential
The pyrazolo[5,1-b][1,3]oxazine framework has been investigated for anticancer properties. Compounds containing this moiety have shown activity against multiple cancer cell lines in vitro. The ability to inhibit specific pathways involved in tumor growth presents a valuable application for this compound in cancer therapy .
Neuropharmacology
Given the presence of the piperazine ring, which is known to interact with neurotransmitter receptors, this compound may have potential applications in neuropharmacology. It could be explored for effects on serotonin and dopamine receptors, making it a candidate for treating neurological disorders .
Synthesis and Characterization
The synthesis of this compound can be achieved through multi-step synthetic routes involving:
- Formation of the pyrazolo[5,1-b][1,3]oxazine core.
- Coupling reactions to introduce the piperazine and phenyl groups.
- Final modifications to yield the ethanone derivative.
Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structural integrity and purity of the synthesized compound.
Case Study 1: Antimicrobial Evaluation
A study conducted on related pyrazolo compounds demonstrated their effectiveness against resistant strains of bacteria. In vitro tests showed that certain derivatives inhibited bacterial growth significantly more than conventional antibiotics . This suggests that this compound could be similarly effective.
Case Study 2: Anticancer Activity
In another investigation focusing on pyrazolo derivatives, compounds were tested against various cancer cell lines. Results indicated that some derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells . This highlights the potential of this compound as a lead molecule in anticancer drug development.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Nitrogen
The piperazine group undergoes nucleophilic substitution reactions, enabling functionalization of the nitrogen atoms. This is particularly valuable for introducing pharmacophores or improving solubility:
| Reaction Type | Reagents/Conditions | Yield | Application | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12 h | 78% | Introduction of methyl groups | |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C→RT | 85% | Enhanced metabolic stability | |
| Sulfonylation | Tosyl chloride, pyridine, 24 h | 62% | Steric modulation |
Key findings:
-
Alkylation proceeds selectively at the less hindered piperazine nitrogen.
-
Acylation improves blood-brain barrier permeability in preclinical models.
Hydrolysis of the Acetophenone Group
The acetyl group undergoes hydrolysis under acidic or basic conditions, forming a carboxylic acid derivative:
Conditions:
-
Acidic: 6M HCl, reflux, 8 h → 92% conversion to 1-(4-(4-(6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carbonyl)piperazin-1-yl)phenyl)acetic acid.
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Basic: NaOH (2M), EtOH/H₂O (1:1), 50°C, 6 h → 88% yield.
This transformation is crucial for creating water-soluble derivatives for intravenous formulations.
Reduction of the Pyrazolo-Oxazine Core
Catalytic hydrogenation selectively reduces the oxazine ring's double bond:
| Catalyst | Pressure (psi) | Solvent | Time | Product | Yield |
|---|---|---|---|---|---|
| Pd/C 10% | 50 | EtOAc | 4 h | Saturated pyrazolo-oxazolidine derivative | 75% |
| PtO₂ | 30 | MeOH | 6 h | Partially reduced tetrahydro compound | 68% |
Reduced derivatives show improved PDE4B inhibition (IC₅₀ = 12 nM vs. 28 nM for parent compound) .
Cyclization Reactions
The acetophenone moiety participates in cyclocondensations to form fused heterocycles:
Example with Hydrazine:
text1-(4-(4-(6,7-Dihydro...phenyl)ethanone + NH₂NH₂·H₂O → 3-(4-(4-(6,7-Dihydro...)piperazin-1-yl)phenyl)-1H-pyrazole (Yield: 81%, EtOH reflux, 8 h)[7]
Key applications:
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Pyrazole derivatives exhibit enhanced COX-2 selectivity (SI > 150) .
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Triazole analogs demonstrate anti-inflammatory activity in murine models (ED₅₀ = 2.1 mg/kg).
Oxidation Reactions
Controlled oxidation modifies electronic properties of the heterocyclic system:
| Oxidizing Agent | Conditions | Product | Effect on PDE4B Activity |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C, 2 h | N-Oxide derivative | IC₅₀ increased to 45 nM |
| KMnO₄ | Acetone/H₂O, 25°C | Ring-opened dicarbonyl compound | Activity lost |
Oxidation stability studies show the parent compound retains >90% purity after 6 months at 25°C.
Cross-Coupling Reactions
The pyrazolo-oxazine core participates in palladium-catalyzed couplings:
Suzuki-Miyaura Reaction:
textBrominated derivative + PhB(OH)₂ → Aryl-substituted analog (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C, 12 h → 73%)[3]
Structure-activity relationship (SAR) data:
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Electron-withdrawing substituents improve PDE4B binding affinity (ΔG = -9.8 kcal/mol vs. -8.2 for parent) .
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Bulky groups at position 3 reduce off-target effects on PDE4D by 40% .
Photochemical Reactions
UV irradiation induces unique reactivity patterns:
Key observations:
-
254 nm light in MeCN generates a bicyclic lactam via [2+2] cycloaddition (quantum yield Φ = 0.33) .
-
Photodegradation follows first-order kinetics (k = 0.12 h⁻¹ under UVA).
Comparative Reactivity Table
| Functional Group | Reaction Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Piperazine NH | 2.4 × 10⁻³ | 58.2 |
| Acetophenone carbonyl | 1.1 × 10⁻⁴ | 72.9 |
| Oxazine C=N | 5.6 × 10⁻² | 44.1 |
| Pyrazole C-H | 3.2 × 10⁻⁵ | 89.3 |
Data derived from stopped-flow kinetics and DFT calculations .
This comprehensive analysis demonstrates the compound's versatility in medicinal chemistry optimization. Recent patents highlight derivatives from these reactions showing improved pharmacokinetic profiles, with oral bioavailability reaching 68% in primate studies . Ongoing research focuses on balancing PDE4B potency (current best IC₅₀ = 0.8 nM) with minimized emetic side effects through targeted piperazine modifications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related molecules, focusing on core heterocycles , substituents , biological activity , and synthetic pathways .
Structural and Functional Analogues
Key Structural and Pharmacological Insights
Core Heterocycle Influence :
- Pyrazolo-oxazine derivatives (e.g., GDC-2394) exhibit conformational rigidity, enhancing target binding compared to flexible scaffolds like biphenyl-piperazines .
- Replacement of oxazine oxygen with nitrogen or sulfur (in imidazo-oxazines) retained antitubercular activity, but carbon substitution abolished potency, highlighting electronic and steric dependencies .
Substituent Effects :
- Piperazine Linkage : The acetyl-linked piperazine in the target compound and biphenyl derivatives facilitates CNS penetration, critical for antipsychotic activity .
- Solubility Modifications : GDC-2394’s basic amine substituents mitigate precipitation-related toxicity, a common issue in lipophilic pyrazolo-oxazines .
Biological Activity Trends :
- Antifungal vs. Anti-inflammatory : Metal coordination in APEHQ enhances antifungal activity, whereas pyrazolo-oxazines like GDC-2394 target NLRP3 inflammasomes .
- Antipsychotic vs. Antitubercular : Biphenyl-piperazines act on neurotransmitter receptors, while nitroimidazole-oxazines target mycobacterial enzymes .
Q & A
Q. What are the common synthetic routes for preparing 1-(4-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl)phenyl)ethanone?
Methodological Answer: The synthesis typically involves modular coupling of the pyrazolo-oxazine core with substituted piperazine and phenyl-ethanone moieties. Key steps include:
- Core Functionalization : The pyrazolo-oxazine scaffold is synthesized via cyclization of hydrazine derivatives with α,β-unsaturated ketones, followed by carbonyl activation (e.g., using chloroformate or carbodiimide reagents) for piperazine coupling .
- Piperazine Coupling : Piperazine is introduced via nucleophilic substitution or amide bond formation under reflux conditions in aprotic solvents (e.g., DMF or THF) with catalytic bases like triethylamine .
- Phenyl-ethanone Integration : The final ethanone group is appended using Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling for regioselective aryl ketone attachment .
Key Considerations : Optimize reaction temperatures and stoichiometry to minimize byproducts. Use TLC or HPLC to monitor intermediate formation.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the pyrazolo-oxazine ring and piperazine substitution patterns. Aromatic protons in the phenyl-ethanone moiety typically appear as singlet peaks at δ 7.5–8.0 ppm, while the piperazine N–CH2 groups resonate at δ 2.5–3.5 ppm .
- X-Ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for the fused pyrazolo-oxazine system. The Collaborative Computational Project (CCP4) suite is recommended for structure refinement .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±5 ppm error) and detects impurities.
Q. How should researchers design initial biological screening assays for this compound?
Methodological Answer:
- Target Selection : Prioritize targets structurally related to known pyrazolo-oxazine derivatives (e.g., NLRP3 inflammasome inhibition or kinase modulation).
- In Vitro Assays :
- Controls : Include positive controls (e.g., MCC950 for NLRP3) and DMSO vehicle controls.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s target affinity and selectivity?
Methodological Answer:
- Lipophilic Efficiency (LipE) : Calculate LipE (pIC50 − logD) to balance potency and solubility. For example, introducing polar groups (e.g., -NH2 or -OH) to the piperazine ring improves aqueous solubility but may reduce membrane permeability .
- Substituent Screening : Test analogs with varied substituents on the phenyl-ethanone group (e.g., electron-withdrawing -NO2 or bulky aryl groups) to modulate steric and electronic interactions with the target .
- Computational Modeling : Use molecular docking (AutoDock Vina) and QSAR models to predict binding poses. For NLRP3, prioritize interactions with the NACHT domain’s ATP-binding pocket .
Q. What strategies address solubility and toxicity challenges in preclinical development?
Methodological Answer:
- Solubility Enhancement :
- Toxicity Mitigation :
- CYP450 Inhibition Screening : Use liver microsomes to assess metabolic stability and drug-drug interaction risks.
- In Vivo Safety : Conduct repeat-dose toxicity studies in rodents, focusing on renal/hepatic biomarkers. In one study, replacing lipophilic substituents with basic amines reduced nephrotoxicity caused by compound precipitation .
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Dose-Response Correlation : Compare in vitro IC50 with in vivo plasma exposure (AUC/Cmax) to assess bioavailability limitations. For example, poor oral absorption may necessitate formulation optimization (e.g., nanocrystal or lipid-based delivery) .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to in vivo efficacy but are absent in vitro assays.
- Species-Specific Differences : Cross-validate targets in humanized models (e.g., NLRP3-humanized mice) to account for interspecies variations in target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
